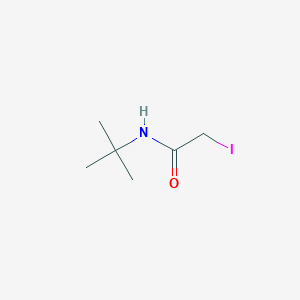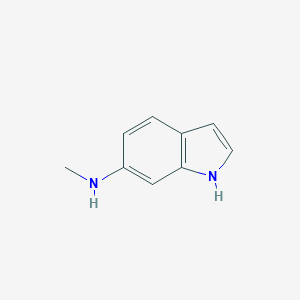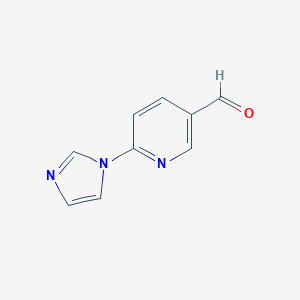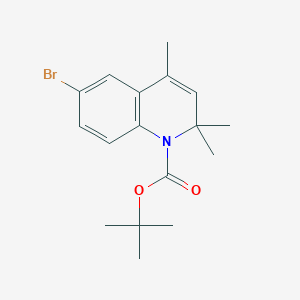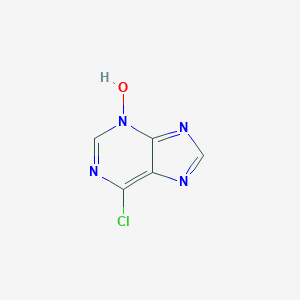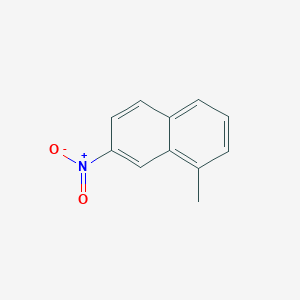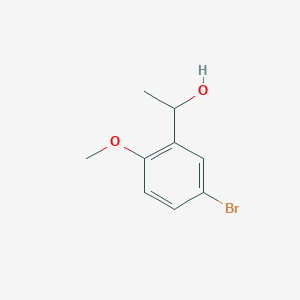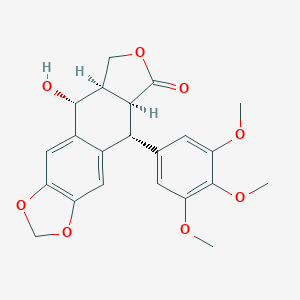![molecular formula C18H31NO4 B173401 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide CAS No. 177158-19-9](/img/structure/B173401.png)
3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide
Descripción general
Descripción
3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide is a monocarboxylic acid amide that is tetradecanamide substituted by an oxo group at position 3 and a (3S)-2-oxotetrahydrofuran-3-yl group at the N atom . It is a gamma-lactone, a member of furans, and a monocarboxylic acid amide .
Molecular Structure Analysis
The molecular formula of 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide is C18H31NO4 . Its molecular weight is 325.4 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Aplicaciones Científicas De Investigación
Biomedical Research and Infection Control
- Sepsis and Endothelial Dysfunction : 3OC12-HSL has been implicated in endothelial cell apoptosis. In a study, treatment with 3OC12-HSL led to endothelial cell death by activating the receptor-interacting protein kinase 1 (RIPK1) pathway. Inhibition of RIPK1 may be a therapeutic approach to preserve endothelial cell integrity in sepsis patients .
Biochemistry and Lipid Domains
- Lipid-Ordered Domains : 3OC12-HSL alters lipid-ordered domains. These domains play a critical role in membrane organization and function. Investigating how 3OC12-HSL affects these domains provides insights into membrane dynamics and potential therapeutic targets .
Molecular Biology and Protein Interactions
- LasR Protein Interaction : Researchers have studied the interaction between 3OC12-HSL and the LasR protein, which is involved in quorum sensing. Understanding this interaction sheds light on bacterial communication pathways and potential drug development .
Mecanismo De Acción
Target of Action
N-(3-Oxotetradecanoyl)-L-homoserine lactone, also known as N-3-oxo-tetradecanoyl-L-Homoserine lactone, is a natural product and an important signaling molecule widely used in bacterial communication systems, known as Quorum Sensing . It is involved in the formation of bacterial biofilms, biochemical reactions, and the expression of pathogenicity .
Mode of Action
As a quorum sensing signal molecule, N-(3-Oxotetradecanoyl)-L-homoserine lactone regulates the population behavior of microorganisms . Many studies have proved that it harms the physiological function of host intestinal epithelial cells . It has been shown to reduce cell viability in a dose-dependent manner, and co-treatment with this compound and lipopolysaccharide (LPS) enhances cell death .
Biochemical Pathways
N-(3-Oxotetradecanoyl)-L-homoserine lactone signals cell activation through a mechanism distinct from the canonical pathogen-associated molecular pattern recognition receptor pathways . It has been found to activate the receptor-interacting protein kinase 1 (RIPK1) pathway, leading to an increase in the levels of cleaved caspase 8 and 3 .
Pharmacokinetics
It is known that the toxicity of this compound is concentration-dependent . It is used as a signaling molecule in bacteriology research, but high concentrations of this compound may have toxic effects on the human body .
Result of Action
N-(3-Oxotetradecanoyl)-L-homoserine lactone has been shown to induce systemic inflammation and body weight loss in mice by disrupting intestinal barrier function . It induces endothelial cell apoptosis via the activation of the RIPK1 pathway, independent of LPS toxicity .
Action Environment
The action of N-(3-Oxotetradecanoyl)-L-homoserine lactone can be influenced by environmental factors. For example, the gut microbiome plays a key role in the detrimental effects of this compound on intestinal health . The fecal microbial community of mice was altered in the presence of this compound .
Propiedades
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFJJDSGBAAUPW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346604 | |
| Record name | 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide | |
CAS RN |
177158-19-9 | |
| Record name | 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Oxotetradecanoyl)-L-homoserine lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



